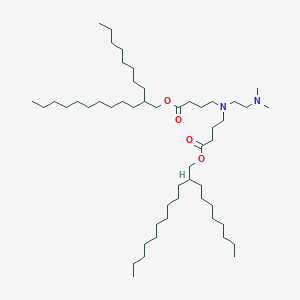
Bis(2-octyldodecyl) 4,4'-((2-(dimethylamino)ethyl)azanediyl)dibutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate is a complex organic compound with a significant role in various scientific and industrial applications. This compound is known for its unique structural properties, which make it valuable in fields such as chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate involves multiple steps. One common method includes the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by the addition of octyldodecyl groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or chromatography to achieve high purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate exerts its effects involves its interaction with molecular targets such as lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. Additionally, it can form complexes with proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound shares similar structural features but differs in its functional groups and applications.
Bis(2-dimethylaminoethyl) ether: Another related compound with different functional groups and reactivity.
Uniqueness
What sets Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate apart is its unique combination of octyldodecyl and dimethylaminoethyl groups, which confer specific properties such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Propriétés
Formule moléculaire |
C52H104N2O4 |
|---|---|
Poids moléculaire |
821.4 g/mol |
Nom IUPAC |
2-octyldodecyl 4-[2-(dimethylamino)ethyl-[4-(2-octyldodecoxy)-4-oxobutyl]amino]butanoate |
InChI |
InChI=1S/C52H104N2O4/c1-7-11-15-19-23-25-29-33-39-49(37-31-27-21-17-13-9-3)47-57-51(55)41-35-43-54(46-45-53(5)6)44-36-42-52(56)58-48-50(38-32-28-22-18-14-10-4)40-34-30-26-24-20-16-12-8-2/h49-50H,7-48H2,1-6H3 |
Clé InChI |
HGKNRFJEXIXOJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCN(CCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B13367132.png)
![[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13367133.png)
![6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367134.png)
![[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13367136.png)
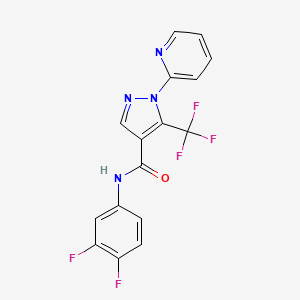
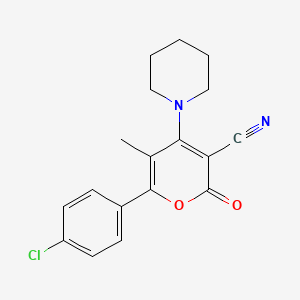
![3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367155.png)
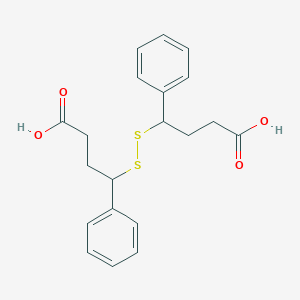
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367165.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
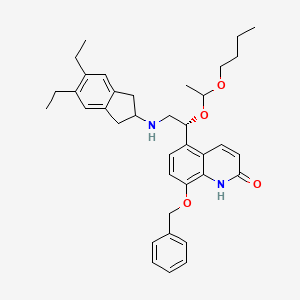
![6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367186.png)
![6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide](/img/structure/B13367193.png)
![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367200.png)
